3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
Cefoxazole is a semi-synthetic, first-generation cephalosporin with bactericidal activity. It is particularly effective against penicillin-resistant strains of Staphylococcus aureus and is used in the treatment of bovine mastitis .
Properties
Molecular Formula |
C21H18ClN3O7S |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H18ClN3O7S/c1-9-14(15(24-32-9)12-5-3-4-6-13(12)22)18(27)23-16-19(28)25-17(21(29)30)11(7-31-10(2)26)8-33-20(16)25/h3-6,16,20H,7-8H2,1-2H3,(H,23,27)(H,29,30) |
InChI Key |
OCLRGULJISNUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(=C(CS4)COC(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cefoxazole is synthesized through a series of chemical reactions involving the formation of oxazole rings. The synthetic routes often employ catalysts such as Cu(I) or Ru(II) for cycloaddition reactions . Industrial production methods typically involve the use of magnetically recoverable catalysts, which offer high stability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Cefoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.
Common reagents and conditions used in these reactions include bases like potassium carbonate and catalysts like palladium . The major products formed from these reactions are various oxazole derivatives, which have significant biological activities .
Scientific Research Applications
Cefoxazole has a wide range of scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of new chemical entities.
Biology: It serves as a model compound for studying the biological activities of oxazole derivatives.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by penicillin-resistant strains.
Industry: It is employed in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Cefoxazole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis .
Comparison with Similar Compounds
Cefoxazole is unique among cephalosporins due to its specific activity against penicillin-resistant strains. Similar compounds include:
Cefoperazone: Also binds to PBPs but has a broader spectrum of activity.
Cefuroxime: Similar mechanism but used for different types of bacterial infections.
Cefotaxime: Another cephalosporin with a similar mechanism but different clinical applications.
Cefoxazole stands out due to its specific application in veterinary medicine and its effectiveness against penicillin-resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
